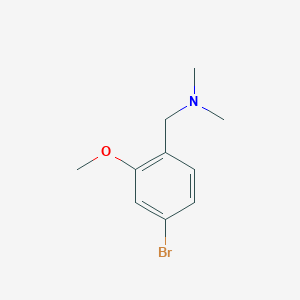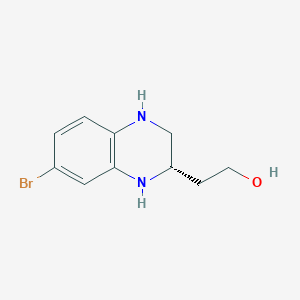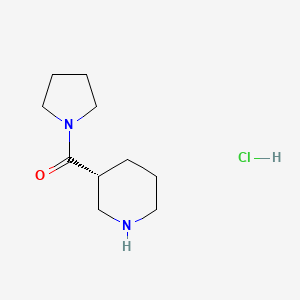![molecular formula C8H7N3O B1409139 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone CAS No. 1256794-87-2](/img/structure/B1409139.png)
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone
Vue d'ensemble
Description
“1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone” is a heterocyclic compound . It has a molecular weight of 161.16 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of 1H-Pyrazolo[3,4-b]pyridines, which includes “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, often starts from both a preformed pyrazole or pyridine . The first monosubstituted 1H-pyrazolo[3,4-b]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine .Molecular Structure Analysis
The compound presents two possible tautomeric forms: the 1H- and 2H-isomers . It has up to five diversity centers that allow a wide range of possible combinations of substituents .Chemical Reactions Analysis
The compound can undergo various reactions. For instance, 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone was obtained in a very pure state and used as a good starting material for the present study. It diazotized to give the corresponding diazonium salt and also reacted with phenyl isothiocyanate to give the corresponding thiourea derivative .Physical And Chemical Properties Analysis
The compound is solid at room temperature . It has a molecular weight of 161.16 .Applications De Recherche Scientifique
Pharmacological Properties
This compound is part of a class known for a wide range of pharmacological properties, including use in anxiolytic drugs such as cartazolate, tracazolate, and etazolate, as well as in the treatment of pulmonary hypertension with drugs like riociguat .
PPARα Activation for Dyslipidemia Treatment
Structural studies have shown that 1H-pyrazolo[3,4-b]pyridine derivatives can activate PPARα, a receptor involved in lipid and glucose metabolism, adipogenesis, and inflammation. This activation is beneficial in designing molecules for treating dyslipidemia .
Synthetic Strategies
Recent comprehensive data from 2017 to 2021 have systematized synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives. The methods are categorized based on assembling the pyrazolopyridine system, considering their advantages and drawbacks .
Biomedical Applications
More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described in over 5500 references (including 2400 patents), indicating their significance in biomedical applications .
Microwave-assisted Synthesis
A regioselective synthesis method using microwave-assisted reactions has been developed for polysubstituted pyrazolo-[3,4-b]pyridines. This method enhances the efficiency of synthesizing these compounds .
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Orientations Futures
The compounds of the 1H-Pyrazolo[3,4-b]pyridines family, including “1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone”, have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine . They present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities . This suggests that there is potential for further exploration and development of these compounds in the field of medicinal chemistry.
Propriétés
IUPAC Name |
1-(1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-5(12)6-2-7-4-10-11-8(7)9-3-6/h2-4H,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFUNQLJFYIHSMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C2C(=C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-thien-2-ylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409056.png)
![1-[3-(Benzyloxy)phenyl]cyclopropan-1-amine](/img/structure/B1409057.png)


![Ethyl 6-chloro-3-formylimidazo[1,2-a]pyridine-8-carboxylate](/img/structure/B1409064.png)

![(6-Fluoroimidazo[1,2-a]pyridin-3-yl)(phenyl)methanone](/img/structure/B1409069.png)


![2-Morpholinobenzo[d]thiazole-5-carbonitrile](/img/structure/B1409072.png)

![1-Isocyanatobicyclo[1.1.1]pentane](/img/structure/B1409076.png)

![(2R)-2-[(3-nitro-2-pyridyl)oxy]propanoic acid](/img/structure/B1409079.png)